2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Catalog No.
S3323398
CAS No.
261956-65-4
M.F
C6H3ClF3NO
M. Wt
197.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

CAS Number

261956-65-4

Product Name

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

IUPAC Name

2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H

InChI Key

BQICMLHZXPNIBU-UHFFFAOYSA-N

SMILES

C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound belonging to the pyridine family. It features a chlorinated pyridine ring with a trifluoromethyl group and an N-oxide functional group. The molecular formula of this compound is C6H3ClF3N2OC_6H_3ClF_3N_2O and its molecular weight is approximately 197.54 g/mol. It appears as a colorless to pale yellow liquid or solid, depending on the temperature and purity. This compound is notable for its unique structural attributes, which contribute to its diverse applications in various fields.

, including:

  • N-Oxidation: The N-oxide group can be formed through the oxidation of the nitrogen atom in pyridine derivatives.
  • Chlorination: The chlorine atom can participate in further substitution reactions, allowing for the introduction of additional functional groups.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group enhances electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide can be accomplished through several methods:

  • N-Oxidation of Pyridine Derivatives: Starting from 3-methylpyridine, N-oxidation can be performed using hydrogen peroxide in glacial acetic acid as a solvent .
  • Sequential Chlorination: Following N-oxidation, chlorination with benzoyl chloride and chlorine gas can yield the desired product through a series of controlled reactions .
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts can enhance the efficiency of fluorination reactions when introducing trifluoromethyl groups .

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives may be utilized in developing herbicides or pesticides due to their potential biological activity.
  • Material Science: The compound may be involved in synthesizing advanced materials with specific electronic or optical properties.

Interaction studies involving 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide focus on its behavior in biological systems and its interactions with other chemical entities. These studies are crucial for understanding its pharmacokinetics and potential toxicological effects. Research into how this compound interacts with enzymes or receptors could provide insights into its medicinal properties.

Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide, including:

Compound NameStructural FeaturesUnique Attributes
2-Chloro-4-(trifluoromethyl)pyridineChlorine at position 2; trifluoromethyl at position 4Different substitution pattern affects reactivity
3-Chloro-5-(trifluoromethyl)pyridineChlorine at position 3; trifluoromethyl at position 5Varying biological activity compared to 2-chloro derivative
2-Fluoro-5-(trifluoromethyl)pyridineFluorine instead of chlorinePotentially different electronic properties due to fluorine

The uniqueness of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide lies in its specific arrangement of halogen and trifluoromethyl groups, which significantly influence its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

XLogP3

1.7

Dates

Modify: 2023-08-19

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